2-Phenoxytetrahydrofuran
Overview
Description
2-Phenoxytetrahydrofuran is an organic compound with the molecular formula C10H12O2. It is a derivative of tetrahydrofuran, where a phenoxy group is attached to the second carbon of the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxytetrahydrofuran can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dihydrofuran with phenol. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion . Another method involves the nucleophilic substitution of tetrahydrofuran derivatives with phenoxide ions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furan derivatives. This process is efficient and can be scaled up for large-scale production. The reaction conditions typically include high pressure and temperature, along with a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxytetrahydrofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenoxy-substituted tetrahydrofuranones.
Reduction: Reduction reactions can convert it into phenoxy-substituted tetrahydrofurans.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Phenoxide ions and other nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include phenoxy-substituted tetrahydrofuranones, tetrahydrofurans, and various substituted tetrahydrofuran derivatives .
Scientific Research Applications
2-Phenoxytetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Phenoxytetrahydrofuran exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the phenoxy group.
2-Methoxytetrahydrofuran: Similar structure with a methoxy group instead of a phenoxy group.
Phenyl tetrahydrofuran: Contains a phenyl group instead of a phenoxy group.
Uniqueness
2-Phenoxytetrahydrofuran is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Biological Activity
2-Phenoxytetrahydrofuran (2-PTHF) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of 2-PTHF, focusing on its anti-inflammatory, antimicrobial, and potential therapeutic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring substituted with a phenoxy group. This structural configuration contributes to its unique biological activities. The compound's molecular formula is C_{10}H_{10}O_{2}, and its structure can be represented as follows:
Anti-Inflammatory Effects
Research has indicated that compounds containing the furan nucleus exhibit significant anti-inflammatory properties. Studies have shown that 2-PTHF can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are crucial in the inflammatory response.
- Mechanism of Action :
- Inhibition of inducible nitric oxide synthase (iNOS) expression.
- Reduction in COX-2 activity, leading to decreased PGE2 production.
A study demonstrated that 2-PTHF significantly reduced LPS-induced NO production in macrophages, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of 2-PTHF has been explored against various pathogens. Its ability to inhibit microbial growth makes it a candidate for further development as an antimicrobial agent.
- Efficacy Against Bacteria :
- In vitro studies have shown that 2-PTHF exhibits bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli.
A comparative analysis indicated that derivatives of tetrahydrofuran, including 2-PTHF, displayed enhanced potency against specific bacterial strains compared to their non-furan counterparts .
Case Study 1: Anti-Inflammatory Activity
In a controlled experiment, researchers treated human neutrophils with varying concentrations of 2-PTHF. The results indicated a dose-dependent inhibition of O_2 generation and NO production, confirming the compound's potential in managing inflammatory diseases .
Concentration (µM) | O_2 Generation Inhibition (%) | NO Production Inhibition (%) |
---|---|---|
5 | 40 | 30 |
10 | 60 | 50 |
20 | 80 | 70 |
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various furan derivatives found that 2-PTHF exhibited significant inhibition zones against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, highlighting its potential as an alternative treatment .
Pathogen | MIC (µg/mL) for 2-PTHF | Standard Antibiotic (Penicillin) MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 20 |
Escherichia coli | 10 | 25 |
Research Findings
Recent studies have focused on the synthesis and optimization of tetrahydrofuran derivatives, including modifications to enhance their biological activity. For instance, substituents at different positions on the tetrahydrofuran ring have been shown to significantly affect potency against various biological targets .
Properties
IUPAC Name |
2-phenoxyoxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCTYXBHPFCNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452485 | |
Record name | Furan, tetrahydro-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40324-40-1 | |
Record name | Furan, tetrahydro-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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